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Compound Name: Lepidozin G

Cat. No.: B12425675 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Lepidozin G, a novel 9,10-seco-cycloartane-type triterpenoid, has emerged as a compound of

significant interest in oncology research. Isolated from the Chinese liverwort Lepidozia reptans,

it has demonstrated potent cytotoxic activity against a range of cancer cell lines. This technical

guide provides a comprehensive overview of the chemical structure, physicochemical

properties, and biological activity of Lepidozin G, with a focus on its mechanism of action as a

pro-apoptotic agent. Detailed experimental protocols for its isolation and cytotoxicity

assessment are also presented to facilitate further research and development.

Chemical Structure and Properties
Lepidozin G is distinguished by its complex polycyclic structure, characteristic of the 9,10-

seco-cycloartane triterpenoids. Its chemical identity has been established through extensive

spectroscopic analysis.

Table 1: Chemical and Physical Properties of Lepidozin G
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Property Value Source

IUPAC Name

(1S,3aR,4R,6aR,7R,10R,11aS

)-1,4,7-triisopropyl-10-(2-

hydroxypropan-2-yl)-3a,6a-

dimethyl-

2,3,3a,4,5,6,6a,7,8,9,10,11-

dodecahydro-1H-

dicyclopenta[a,d]cycloocten-2-

one

(Predicted)

CAS Number 2869125-43-7 [1][2]

Molecular Formula C30H48O3 [3]

Molecular Weight 456.7 g/mol [3]

Appearance White powder [3]

Solubility Soluble in methanol

Biological Activity and Mechanism of Action
Lepidozin G exhibits significant cytotoxic effects against various human cancer cell lines. Its

primary mechanism of action is the induction of apoptosis through the mitochondrial pathway.

Table 2: Cytotoxic Activity of Lepidozin G (IC50 Values)

Cell Line Cancer Type IC50 (μM)

A549 Lung carcinoma 4.2 ± 0.2

MCF-7 Breast adenocarcinoma 5.3 ± 0.3

SMMC-7721 Hepatocellular carcinoma 5.7 ± 0.5

SW480 Colon adenocarcinoma 4.8 ± 0.4

PC-3 Prostate cancer 4.5 ± 0.3

Data sourced from Zhang CY, et al. J Nat Prod. 2021.
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The pro-apoptotic activity of Lepidozin G in PC-3 prostate cancer cells is characterized by the

disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and

subsequent activation of the caspase cascade.
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Figure 1. Proposed mitochondrial apoptosis pathway induced by Lepidozin G.

Experimental Protocols
Isolation and Purification of Lepidozin G
The following protocol is a summary of the method described by Zhang et al. (2021).
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Figure 2. Workflow for the isolation and purification of Lepidozin G.
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Methodology:

Extraction: The air-dried and powdered whole plant of Lepidozia reptans was extracted with

95% ethanol. The resulting extract was then suspended in water and partitioned

successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH).

Fractionation: The EtOAc-soluble fraction was subjected to silica gel column chromatography

using a petroleum ether-EtOAc gradient to yield several fractions.

Purification: The fraction containing Lepidozin G was further purified using Sephadex LH-20

column chromatography with methanol as the eluent, followed by semi-preparative high-

performance liquid chromatography (HPLC) with a methanol-water mobile phase to afford

pure Lepidozin G.

Cytotoxicity Assay
The cytotoxicity of Lepidozin G against human cancer cell lines was evaluated using the

Sulforhodamine B (SRB) assay.

Methodology:

Cell Seeding: Adherent human cancer cells (A549, MCF-7, SMMC-7721, SW480, and PC-3)

were seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

Compound Treatment: Cells were treated with various concentrations of Lepidozin G
(typically ranging from 0.1 to 100 μM) for 72 hours.

Cell Fixation: After the incubation period, the cells were fixed with 10% (w/v) trichloroacetic

acid (TCA) for 1 hour at 4°C.

Staining: The plates were washed with water, and the fixed cells were stained with 0.4%

(w/v) SRB solution in 1% acetic acid for 30 minutes.

Dye Solubilization: Unbound dye was removed by washing with 1% acetic acid. The protein-

bound dye was then solubilized with 10 mM Tris base solution.

Absorbance Measurement: The absorbance was measured at 515 nm using a microplate

reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, was
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calculated from the dose-response curves.

Conclusion
Lepidozin G represents a promising new lead compound in the development of anticancer

therapeutics. Its potent cytotoxic activity, coupled with a defined mechanism of action involving

the induction of mitochondrial apoptosis, makes it a compelling candidate for further preclinical

investigation. The detailed protocols provided herein are intended to support and accelerate

ongoing research efforts in this area. Future studies should focus on elucidating the precise

molecular targets of Lepidozin G, as well as evaluating its efficacy and safety in in vivo

models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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